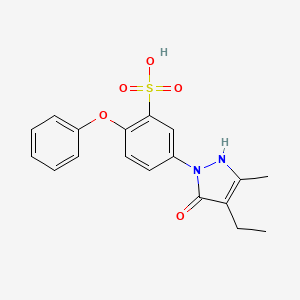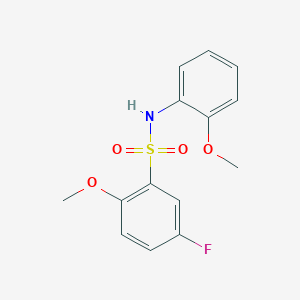![molecular formula C22H30N2O3 B4688252 2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B4688252.png)
2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol
Descripción general
Descripción
2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol, also known as HPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HPPM is a piperazine derivative and a phenol compound that has been studied for its ability to modulate neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol has been studied for its potential therapeutic properties in several areas of scientific research. One area of research is in the treatment of depression and anxiety disorders. This compound has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which are implicated in the pathophysiology of depression and anxiety. This compound has also been studied for its potential use in the treatment of Parkinson's disease. This compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol involves its ability to modulate neurotransmitter systems in the brain. This compound acts as a selective serotonin and norepinephrine reuptake inhibitor and a partial agonist of dopamine receptors. This results in an increase in the levels of these neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression and anxiety. This compound also has antioxidant and anti-inflammatory properties, which can protect neurons from damage and prevent neurodegeneration.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that have been studied in scientific research. This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and alleviate symptoms of depression and anxiety. This compound also has antioxidant and anti-inflammatory properties, which can protect neurons from damage and prevent neurodegeneration. In addition, this compound has been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol in lab experiments is its ability to modulate neurotransmitter systems in the brain, which can be useful in studying the pathophysiology of depression, anxiety, and other neuropsychiatric disorders. This compound also has antioxidant and anti-inflammatory properties, which can be useful in studying the mechanisms of neurodegeneration. However, a limitation of using this compound in lab experiments is its potential toxicity and side effects, which can affect the validity of the results.
Direcciones Futuras
There are several future directions for the study of 2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol. One direction is to further investigate its potential therapeutic properties in the treatment of neuropsychiatric disorders such as depression, anxiety, and Parkinson's disease. Another direction is to study its potential use in the prevention of neurodegeneration and cognitive decline. In addition, future studies can focus on optimizing the synthesis method of this compound to improve its yield and purity. Overall, this compound has the potential to be a valuable tool in scientific research and has promising therapeutic properties for the treatment of several neuropsychiatric disorders.
Propiedades
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-27-21-8-7-19(22(26)15-21)16-23-12-13-24(20(17-23)10-14-25)11-9-18-5-3-2-4-6-18/h2-8,15,20,25-26H,9-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTFAAVWFYDZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B4688176.png)
![2-(1-adamantyl)-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]acetohydrazide](/img/structure/B4688190.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(1-naphthylmethyl)-1,3-propanediamine](/img/structure/B4688192.png)
![5-[4-(benzyloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688198.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4688210.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4688214.png)
![ethyl 5-acetyl-2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4688221.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4688227.png)

![2-{[6-amino-3,5-dicyano-4-(3,4-dimethoxyphenyl)-2-pyridinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4688238.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]benzenesulfonamide](/img/structure/B4688242.png)
![1-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4688244.png)
![ethyl 3-({[7-chloro-8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4688247.png)